Cas no 94341-55-6 (Methanone, [4-(aminomethyl)phenyl]phenyl-)

Methanone, [4-(aminomethyl)phenyl]phenyl- structure
94341-55-6 structure
Product Name:Methanone, [4-(aminomethyl)phenyl]phenyl-
CAS No:94341-55-6
MF:C14H13NO
MW:211.259123563766
MDL:MFCD06245504
CID:752328
PubChem ID:2760963
Update Time:2023-10-31

Methanone, [4-(aminomethyl)phenyl]phenyl- Chemical and Physical Properties

Names and Identifiers

    • Methanone, [4-(aminomethyl)phenyl]phenyl-
    • (4-(AMINOMETHYL)PHENYL)(PHENYL)METHANONE HYDROCHLORIDE
    • [4-(aminomethyl)phenyl]phenylMethanone
    • [4-(aminomethyl)phenyl]-phenylmethanone
    • 4-(aminomethyl)phenyl)(phenyl)methanone
    • [4-(aminomethyl)phenyl]-phenyl-methanone
    • AKOS015855169
    • 1-(4-BENZOYLPHENYL)METHANAMINE
    • CHEMBL4104041
    • SCHEMBL203283
    • UFQYYMAIVVSKPU-UHFFFAOYSA-N
    • 4-aminomethylbenzophenone
    • FT-0659298
    • 94341-55-6
    • 4-(aminomethyl)benzophenone
    • DTXSID60375443
    • A844926
    • (4-(aminomethyl)phenyl)(phenyl)methanone
    • [4-(Aminomethyl)phenyl](phenyl)methanone
    • 4-Benzoylbenzylamine
    • [4-(Aminomethyl)phenyl]phenylmethanone (ACI)
    • (4-Aminomethylphenyl)phenylmethanone
    • (4-Benzoylphenyl)methanamine
    • MDL: MFCD06245504
    • Inchi: 1S/C14H13NO/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-9H,10,15H2
    • InChI Key: UFQYYMAIVVSKPU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 211.099714038g/mol
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.1Ų

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Methanone, [4-(aminomethyl)phenyl]phenyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Methanol ,  Tetrahydrofuran ;  -33 °C
Reference
Parallel synthesis of DAPT derivatives and their γ-secretase-inhibitory activity
Kan, Toshiyuki; Tominari, Yusuke; Rikimaru, Kentaro; Morohashi, Yuichi; Natsugari, Hideaki; et al, Bioorganic & Medicinal Chemistry Letters, 2004, 14(8), 1983-1985

Production Method 2

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  1 h, rt → 60 °C
Reference
Ugi reaction-assisted rapid assembly of affinity-based probes against potential protein tyrosine phosphatases
Ge, Jingyan; Cheng, Xiamin; Tan, Lay Pheng; Yao, Shao Q., Chemical Communications (Cambridge, 2012, 48(37), 4453-4455

Production Method 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dichloromethane ,  Water ;  20 min, 1 mbar, 35 °C
Reference
Synthesis of photoactivable oligosaccharide derivatives from 1,2-cyclic carbamate building blocks and study of their interaction with carbohydrate-binding proteins
Podvalnyy, Nikita M. ; Chesnov, Serge; Nanni, Paolo; Gut, Melanie ; Holland, Jason P. ; et al, Carbohydrate Research, 2021, 508,

Production Method 4

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Water
Reference
Preparation of an antibacterial hydrophilic compounds for fixation to fabrics, plastic, rubber or other materials without damaging mechanical properties of raw materials
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Water
Reference
Antistatic compound, surface treatment method thereof, material, and modified material
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Water
Reference
Preparation of antibacterial hydrophilic compounds useful for polymer material modification
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Triphenylphosphine Solvents: Methanol ,  Water ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches
Pagnozzi, Daniela; Pala, Nicolino; Biosa, Grazia; Dallocchio, Roberto; Dessi, Alessandro; et al, ACS Medicinal Chemistry Letters, 2022, 13(2), 271-277

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  2 h, 80 °C
Reference
Preparation of 4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxamide derivatives as inhibitors of HIF prolyl hydroxylase
, World Intellectual Property Organization, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Poly(methylhydrosiloxane) Catalysts: Triphenylphosphine Solvents: Cyclopentyl methyl ether ;  20 h, 110 °C
1.2 Reagents: Water ;  15 min, 110 °C
Reference
Sustainable organophosphorus-catalysed Staudinger reduction
Lenstra, Danny C.; Lenting, Peter E.; Mecinovic, Jasmin, Green Chemistry, 2018, 20(19), 4418-4422

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, rt
Reference
Structure-Activity Relationships in the Binding of Chemically Derivatized CD4 to gp120 from Human Immunodeficiency Virus
Xie, Hui; Ng, Danny; Savinov, Sergey N.; Dey, Barna; Kwong, Peter D.; et al, Journal of Medicinal Chemistry, 2007, 50(20), 4898-4908

Production Method 11

Reaction Conditions
Reference
A chemoselective conversion of alkyl and aryl azides to amines with sodium hydrogen telluride
Suzuki, Hitomi; Takaoka, Koji, Chemistry Letters, 1984, (10), 1733-6

Production Method 12

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 h, 60 °C
Reference
Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides
Li, Xingzhuo; Wang, Zhenguo; Luo, Wenjun ; Wang, Zixu; Yin, Keshu; et al, Molecules, 2022, 27(17),

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